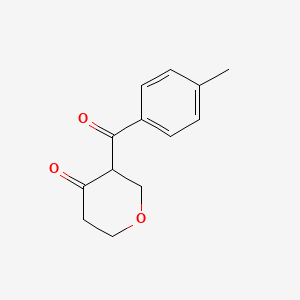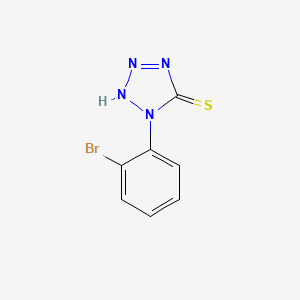
Ethyl 6-hydroxyoctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-hydroxyoctanoate is an organic compound belonging to the ester family It is derived from octanoic acid and is characterized by the presence of a hydroxyl group on the sixth carbon of the octanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyoctanoate can be synthesized through several methods. One common approach involves the reduction of ethyl 6-oxo-7-octenoate using reagents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of ethyl 6-oxo-7-octenoate. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-hydroxyoctanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: Formation of ethyl 6-oxo-octanoate or ethyl 6-carboxyoctanoate.
Reduction: Formation of 6-hydroxyoctanol.
Substitution: Formation of ethyl 6-chloro-octanoate or ethyl 6-bromo-octanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-hydroxyoctanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 6-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-hydroxyoctanoate can be compared with other similar compounds, such as ethyl 8-chloro-6-hydroxyoctanoate and ethyl 6,8-dihalooctanoate . These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Ethyl 8-chloro-6-hydroxyoctanoate
- Ethyl 6,8-dihalooctanoate
- Ethyl 6-oxo-7-octenoate
Eigenschaften
Molekularformel |
C10H20O3 |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
ethyl 6-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
YCKXPIYENJQVCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCCC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)
![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)





![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)
![3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B15334017.png)


![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)

